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Compound of Interest

Compound Name: BAY-3827

Cat. No.: B10819853

For Researchers, Scientists, and Drug Development Professionals

BAY-3827 has emerged as a potent and selective inhibitor of AMP-activated protein kinase
(AMPK), a critical regulator of cellular energy homeostasis. Its high potency and improved
selectivity over previous AMPK inhibitors like Compound C make it a valuable tool for
delineating the cellular functions of AMPK. This technical guide provides a comprehensive
overview of the kinase selectivity profile of BAY-3827, presenting quantitative data, detailed
experimental methodologies, and visual representations of its mechanism and affected
signaling pathways.

Quantitative Kinase Selectivity Data

The selectivity of BAY-3827 has been assessed through in vitro kinase activity assays against
large panels of human protein kinases. The data reveals a high affinity for AMPK with some off-
target activity, most notably against the 90-kDa ribosomal S6 kinase (RSK) family.

Table 1: Inhibitory Activity of BAY-3827 against a Panel of Kinases
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Target Kinase

IC50 (nM)

ATP Concentration Notes

High potency at low

AMPK (alp1lyl) L.4[1][2][3][4] 10 uM _
ATP concentration.
Potency decreases at
AMPK (alplyl) 15[1][2][31[4] 2mM high ATP
concentration.
AMPK (a2p2y1) 36.5[2] 200 pM
AMPK (02p1y1) 57[2] 200 pM
~80-85% inhibition at N One of the most
RSK1 (RPS6KAL) Not Specified o
0.1 uM[3] significant off-targets.
RSK2 (RPS6KA2) 24[5] 10 uM
RSK3 (RPS6KA3) 52[5] 10 uM
RSK4 (RPS6KAB) 37[5] 10 uM
MSK1 (RPS6KAS5) 43[5] 10 uM
~80-85% inhibition at N
PHK Not Specified
0.1 uM[3]
FLT3 119[5] 10 uM
MST3 94[5] 10 uM
Aurora A 1324[4] 10 uM
c-Met 788[4] 10 uM

Note: The selectivity of BAY-3827 was evaluated in screens of 140 and 331 different kinases.
[4][6][7] For the majority of the 331 kinases tested, BAY-3827 exhibited over 500-fold

selectivity.[4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of BAY-

3827's kinase selectivity.
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In Vitro Kinase Activity Assays

The primary method for determining the kinase selectivity of BAY-3827 involves in vitro kinase
activity assays. These assays measure the ability of the compound to inhibit the
phosphorylation of a substrate by a specific kinase.

General Workflow:

e Kinase and Substrate Preparation: Recombinant human kinases are purified. A specific
peptide or protein substrate for each kinase is prepared.

o Compound Dilution: BAY-3827 is serially diluted to a range of concentrations.

» Reaction Mixture: The kinase, its specific substrate, ATP (often radiolabeled with 32P or 33P),
and the appropriate buffer are combined in the wells of a microtiter plate.

« Initiation of Reaction: The reaction is initiated by the addition of BAY-3827 at various
concentrations.

 Incubation: The reaction is allowed to proceed for a defined period at a controlled
temperature.

o Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting
the reaction mixture onto a filter membrane.

o Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For
radiometric assays, this involves measuring the incorporation of the radioisotope. Other
detection methods include fluorescence polarization and antibody-based assays (e.g.,
ELISA).

o Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is
calculated relative to a control (without inhibitor). IC50 values are then determined by fitting
the data to a dose-response curve.

A key variable in these assays is the concentration of ATP. Assays are often performed at both
low (e.g., 10 uM) and high (e.g., 2 mM, near physiological concentrations) ATP levels to assess
the mechanism of inhibition (e.g., ATP-competitive).[1][2][3][4]
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Signaling Pathways and Mechanisms of Action

BAY-3827 exerts its inhibitory effect on AMPK through a distinct molecular mechanism, which
in turn influences downstream signaling pathways.

Mechanism of AMPK Inhibition by BAY-3827

BAY-3827 binds to the ATP-binding pocket of the AMPK kinase domain.[3][6][8] This binding
event induces a conformational change, stabilizing the kinase in an inactive state. A key feature
of this inhibition is the formation of a disulfide bridge between Cys106 in the aD helix and
Cys174 in the activation loop.[2][9][10] This bridge repositions the DFG motif, disrupting the
regulatory spine of the kinase and preventing catalysis.[2][9][10]

AMPK Kinase Domain

Stabilizes inactive state via
disulfide bridge (Cys106-Cys174), DEG Motif Disrupts

BAY-3827 —Bindsto L ™ ATp_binding Pocket ndu Spine Leadsto .| ctive AMPK

Activation Loop

Click to download full resolution via product page

Mechanism of BAY-3827-mediated AMPK inhibition.

Downstream Effects of AMPK Inhibition

By inhibiting AMPK, BAY-3827 blocks the phosphorylation of its downstream targets. A primary
example is the inhibition of Acetyl-CoA Carboxylase 1 (ACC1) phosphorylation.[2][9][10] This
leads to a decrease in the inhibition of lipogenesis. In cellular models, treatment with BAY-3827
has been shown to block the effects of AMPK activators and downregulate a significant portion
of AMPK-dependent genes.[8][9]
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Simplified signaling pathway showing the effect of BAY-3827 on AMPK and downstream
targets.

Experimental Workflow for Kinase Selectivity Profiling

The process of characterizing the selectivity profile of a kinase inhibitor like BAY-3827 involves
a systematic workflow.
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Workflow for determining the kinase selectivity profile of BAY-3827.
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In conclusion, BAY-3827 is a highly potent inhibitor of AMPK with a well-characterized
selectivity profile. While it demonstrates significant selectivity, researchers should remain aware
of its off-target effects, particularly on the RSK family of kinases, when designing and
interpreting experiments. The detailed methodologies and data presented in this guide are
intended to support the effective use of BAY-3827 as a chemical probe to investigate the roles
of AMPK in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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